Methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate
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Overview
Description
Methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate is a chemical compound with the molecular formula C15H23NO5S. It is a derivative of cyclopentanecarboxylic acid and is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(methylamino)cyclopentanecarboxylate typically involves the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide. The reaction is carried out in an anhydrous ether solution, and the product is obtained after several purification steps . The preparation of the 4-toluenesulfonate salt involves the reaction of the methyl 1-(methylamino)cyclopentanecarboxylate with p-toluenesulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is often crystallized and purified using advanced techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate conversion. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-amino-1-cyclopentanecarboxylate: A similar compound with a slightly different structure, used in similar applications.
Cyclopentanecarboxylic acid: The parent compound, which can be modified to produce various derivatives.
Methyl 1-aminocyclopropanecarboxylate: Another structural analog used in plant growth regulation.
Uniqueness
Methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H23NO5S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;methyl 1-(methylamino)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2.C7H8O3S/c1-9-8(7(10)11-2)5-3-4-6-8;1-6-2-4-7(5-3-6)11(8,9)10/h9H,3-6H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
PIOZCAWTDZICFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CNC1(CCCC1)C(=O)OC |
Origin of Product |
United States |
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